

molecular weight and formula of C₁₆H₁₆O₂ ester

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Compound of Interest

Compound Name: *p-Toluic acid, 3,5-dimethylphenyl ester*

CAS No.: 62261-93-2

Cat. No.: B3873386

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Technical Monograph: Structural Characterization and Synthesis of C₁₆H₁₆O₂ Esters

Part 1: Molecular Identity & Thermodynamics

1.1 Fundamental Properties The molecular formula C₁₆H₁₆O₂ represents a specific class of esters often encountered in fragrance chemistry and pharmaceutical intermediate synthesis. To establish the baseline for all subsequent experimental protocols, we first define the thermodynamic and structural constraints.

- Molecular Weight (MW): 240.30 g/mol
 - Calculation:

Da.
- Degree of Unsaturation (DoU): 9
 - Calculation:

- Structural Implication: The high DoU suggests the presence of two aromatic rings (4 DoU each

2 = 8) and one carbonyl group (1 DoU). This confirms the structure typically consists of two benzene rings linked by a saturated ester chain.

1.2 The Isomer Challenge Unlike simple aliphatic esters, C₁₆H₁₆O₂ presents a unique identification challenge. Three primary isomers dominate this chemical space. Distinguishing them requires precise analytical logic, as their boiling points and refractive indices are proximal.

| Isomer Candidate | IUPAC Name | CAS No. | Structural Key | Application |
|------------------|---------------------------|-----------|---------------------------------------|--------------------|
| Isomer A | Benzyl 3-phenylpropanoate | 103-28-6 | Benzyl alcohol + Hydrocinnamic acid | Fragrance Fixative |
| Isomer B | Phenethyl phenylacetate | 102-20-5 | Phenethyl alcohol + Phenylacetic acid | Rose/Honey Accord |
| Isomer C | Ethyl diphenylacetate | 3098-77-7 | Ethanol + Diphenylacetic acid | Drug Intermediate |

Part 2: Synthetic Protocols (The "How-To")

2.1 Strategic Selection of Esterification Method Selection of the synthetic route is not arbitrary; it is dictated by steric hindrance and acid sensitivity.

- Route 1: Fischer Esterification (Thermodynamic Control)
 - Best for: Isomers A and B (Primary alcohols, unhindered acids).
 - Mechanism:[\[1\]](#) Acid-catalyzed equilibrium. Requires water removal (Dean-Stark or molecular sieves) to drive yield.

- Route 2: Acid Chloride Activation (Kinetic Control)
 - Best for: Isomer C (Ethyl diphenylacetate).
 - Reasoning: The bulky diphenyl group hinders the nucleophilic attack of ethanol in a standard Fischer setup. Activating the acid to an acyl chloride increases electrophilicity, overcoming the steric barrier.

2.2 Protocol: Synthesis of Benzyl 3-phenylpropanoate (Isomer A) Target Yield: >92% | Purity: >98%

Reagents:

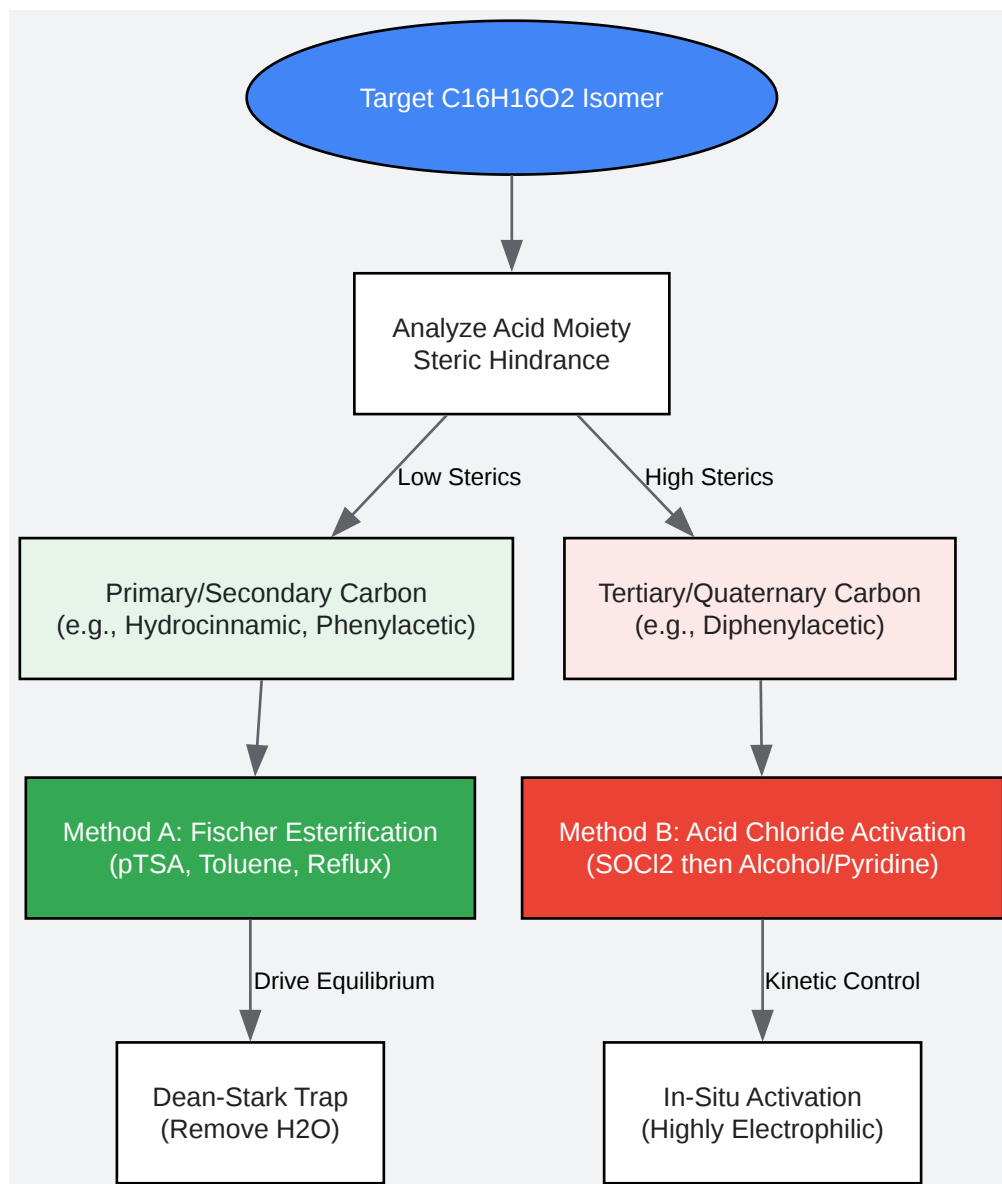
- 3-Phenylpropanoic acid (Hydrocinnamic acid): 15.0 g (0.1 mol)
- Benzyl alcohol: 13.0 g (0.12 mol, 1.2 eq)
- p-Toluenesulfonic acid (pTSA): 0.5 g (Catalyst)
- Toluene: 150 mL (Azeotropic solvent)

Step-by-Step Methodology:

- Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add Hydrocinnamic acid, Benzyl alcohol, pTSA, and Toluene to the flask.
- Reflux: Heat the mixture to vigorous reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.
 - Checkpoint: Theoretical water yield is ~1.8 mL. Reflux is complete when water generation ceases (approx. 4-6 hours).
- Workup (Self-Validating):
 - Cool to room temperature.^{[1][2]}

- Wash with saturated (2 x 50 mL). Validation: Gas evolution () indicates neutralization of unreacted acid. Continue until no bubbling occurs.
- Wash with Brine (50 mL) and dry over anhydrous .
- Purification: Remove toluene via rotary evaporation. Purify the resulting oil via vacuum distillation (bp ~170°C at 5 mmHg) to obtain a colorless liquid.

2.3 Visualization: Synthetic Decision Tree



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Caption: Decision matrix for selecting the optimal esterification pathway based on the steric profile of the carboxylic acid precursor.

Part 3: Analytical Characterization (The "Validation")

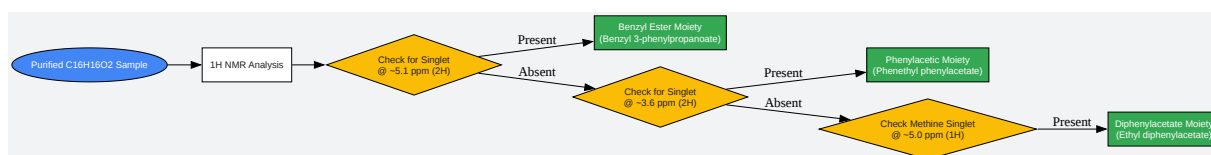
To validate the identity of the synthesized ester, Nuclear Magnetic Resonance (NMR) is the gold standard. The connectivity of the methylene (

) linkers provides the "fingerprint."

3.1 Comparative 1H NMR Data (CDCl₃, 400 MHz)

| Isomer | Key Signal 1 (Acid Side) | Key Signal 2 (Alcohol Side) | Structural Logic |
|---------------------------|--|-----------------------------------|--|
| Benzyl 3-phenylpropanoate | Triplet 2.95 ppm (adjacent to Carbonyl) | Singlet 5.10 ppm (Benzylic -O) | Isolated ethylene chain + Benzylic singlet. |
| Phenethyl phenylacetate | Singlet 3.65 ppm (Benzylic -C=O) | Triplet 4.30 ppm (Benzylic -O) | Benzylic singlet shifted upfield + Ethylene chain on O-side. |
| Ethyl diphenylacetate | Singlet 5.00 ppm (Methine CH) | Quartet 4.20 ppm (of Ethyl) | Unique Methine proton signal (integrates 1H). |

3.2 Analytical Workflow Diagram



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Caption: Step-by-step NMR interpretation logic to distinguish the three primary C₁₆H₁₆O₂ isomers based on unique methylene/methine chemical shifts.

Part 4: Pharmaceutical & Industrial Applications

4.1 Fragrance & Flavor (Isomers A & B)

- **Fixative Properties:** Benzyl 3-phenylpropanoate is a high-boiling ester used to "anchor" volatile top notes in perfume formulations. Its low vapor pressure allows it to modulate the evaporation rate of lighter citrus or floral components.
- **Olfactory Profile:** Phenethyl phenylacetate is critical in reconstructing "Rose" and "Hyacinth" accords.[3] It provides the deep, honey-like undertone found in natural absolutes.

4.2 Pharmaceutical Intermediates (Isomer C)

- **Antihistamine Synthesis:** Ethyl diphenylacetate is a structural scaffold for diphenylmethane-derived antihistamines. The bulky diphenyl group provides the necessary lipophilicity for receptor binding (H1 antagonists).
- **Metabolic Precursors:** In drug discovery, these esters are often used as "prodrugs" to improve bioavailability. The ester linkage is hydrolyzed in vivo by plasma esterases to release the active carboxylic acid pharmacophore.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7656, Benzyl 3-phenylpropionate. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Phenethyl phenylacetate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [\[Link\]](#)

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